3-(1,2-Oxazol-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2-oxazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-10-7-5/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGTOBLWCFKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855747-49-8 | |
| Record name | 3-(1,2-oxazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 1,2 Oxazol 3 Yl Propanoic Acid and Its Analogues
Established Synthetic Routes and Mechanistic Insights for Isoxazole (B147169) Core Formation
The construction of the isoxazole core is a well-established field, with several classical methods providing reliable access to this heterocyclic system. While the user's outline mentions several named reactions for oxazole (B20620) synthesis, it is crucial to distinguish these from the primary methods used for the isomeric isoxazole ring.
The named reactions listed in the outline—Robinson-Gabriel, Van Leusen, and Fischer-Oxazole syntheses—are canonical methods for the formation of oxazoles , not isoxazoles. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgpharmaguideline.comsynarchive.com Similarly, the Fischer-Oxazole synthesis produces oxazoles from cyanohydrins and aldehydes, while the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) with aldehydes to form the oxazole ring. wikipedia.orgnih.govwikipedia.org
The most fundamental and widely employed method for synthesizing the isoxazole core is the [3+2] Huisgen cycloaddition . This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nanobioletters.comrsc.org The nitrile oxide is typically generated in situ from an oxime or a hydroximoyl halide. This method offers a high degree of regioselectivity and functional group tolerance, making it a powerful tool for creating diverse isoxazole derivatives. nanobioletters.comacs.org
Another cornerstone of isoxazole synthesis is the condensation reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound . youtube.com This straightforward approach involves the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com
| Reaction Name | Primary Heterocycle Formed | Key Reactants | Reference |
|---|---|---|---|
| Robinson-Gabriel Synthesis | Oxazole | 2-Acylamino-ketone | wikipedia.orgpharmaguideline.com |
| Fischer-Oxazole Synthesis | Oxazole | Cyanohydrin, Aldehyde | wikipedia.org |
| Van Leusen Reaction | Oxazole | Aldehyde, Tosylmethyl isocyanide (TosMIC) | organic-chemistry.orgwikipedia.org |
| Huisgen [3+2] Cycloaddition | Isoxazole | Nitrile Oxide, Alkyne | nanobioletters.comrsc.org |
| Condensation | Isoxazole | Hydroxylamine, 1,3-Dicarbonyl Compound | youtube.com |
Once the isoxazole core is formed, the introduction of the propanoic acid side chain at the C3 position is the next critical step. This can be achieved through several strategic approaches, typically involving the functionalization of a pre-existing isoxazole.
One common strategy begins with a 3-methylisoxazole. The methyl group can be deprotonated using a strong base like n-butyllithium or lithium diisopropylamide (LDA) to form a nucleophilic anion. This anion can then be reacted with a two-carbon electrophile, such as diethyl carbonate or ethyl chloroformate, followed by hydrolysis and further elaboration to yield the propanoic acid chain.
Alternatively, a more direct approach involves starting with a 3-haloisoxazole (e.g., 3-bromoisoxazole). This halo-substituted isoxazole can undergo metal-halogen exchange to form a lithiated or Grignard reagent. Subsequent reaction with a suitable three-carbon synthon, such as an allyl halide followed by oxidation, or direct coupling with a protected propanoic acid derivative, can install the desired side chain. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with an appropriate organoboron or organozinc reagent bearing the propanoic acid moiety, also represent a powerful method for this transformation.
Modern Catalytic Approaches and Green Chemistry Principles in Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are increasingly applied to the synthesis of complex heterocyclic systems like 3-(1,2-Oxazol-3-yl)propanoic acid. benthamdirect.comnih.gov
Transition-metal catalysis has become indispensable in modern organic synthesis, offering novel pathways for bond formation and functionalization. bohrium.comresearchgate.net
Palladium (Pd): Palladium catalysts are widely used for the functionalization of pre-formed isoxazole rings through cross-coupling reactions. beilstein-journals.org For instance, the iodocyclization of 2-alkynone O-methyloximes can produce 4-iodoisoxazoles, which then serve as substrates for subsequent palladium-catalyzed reactions like Suzuki or Sonogashira couplings to introduce various substituents. koreascience.kr
Copper (Cu): Copper catalysis is particularly significant for isoxazole synthesis. It is renowned for its role in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click reaction." acs.org More relevant to isoxazole formation, copper catalysts facilitate the [3+2] cycloaddition of terminal alkynes and nitrile oxides, often proceeding at room temperature with high regioselectivity and yield. beilstein-journals.orgacs.org Copper-catalyzed cascade reactions have also been developed for the modular synthesis of isoxazoles. bohrium.com
Nickel (Ni): Nickel catalysts are emerging as a cost-effective alternative to palladium for various cross-coupling reactions and have been utilized in the synthesis of isoxazole derivatives. fzgxjckxxb.com
Other Metals (Au, Rh): Gold and rhodium catalysts have enabled unique transformations. Gold catalysts, for example, can promote the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org Rhodium(III) has been used for the directed C-H alkynylation of isoxazole rings. researchgate.net
| Metal Catalyst | Typical Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Sonogashira) | High functional group tolerance, well-established | rsc.orgbeilstein-journals.org |
| Copper (Cu) | [3+2] Cycloaddition, Cascade reactions | Excellent for alkyne-nitrile oxide coupling, cost-effective | beilstein-journals.orgbohrium.com |
| Nickel (Ni) | Cross-coupling, Condensation | Cost-effective alternative to Palladium | fzgxjckxxb.com |
| Gold (Au) | Cycloisomerization, Cascade cyclization | Unique reactivity with alkynes | organic-chemistry.orgkoreascience.kr |
| Rhodium (Rh) | C-H Activation/Functionalization | Direct functionalization of the isoxazole ring | researchgate.net |
To circumvent the use of often toxic and expensive heavy metals, organocatalysis has emerged as a powerful alternative.
Organocatalysis: Chiral phosphoric acids have been successfully employed to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, providing access to chiral isoxazole-containing amino acid derivatives. rsc.org In other work, organophosphine catalysts have been used for the deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes to produce isoxazoles with high regioselectivity. acs.org Hexamine has also been reported as a simple, non-toxic organocatalyst for the efficient one-pot, three-component synthesis of isoxazole derivatives. fzgxjckxxb.com
Biocatalysis: The application of enzymes and whole-cell systems for isoxazole synthesis is a developing area. While less common than metal or organocatalysis, biocatalytic methods offer the potential for unparalleled selectivity under mild, aqueous conditions. This area represents a promising frontier for green chemistry applications in heterocycle synthesis.
Adhering to the principles of green chemistry, modern synthetic protocols aim to reduce energy consumption and waste. nih.govbenthamdirect.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of isoxazoles. nveo.orgabap.co.in For example, a three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles saw reaction times drop from several days to just 30 minutes under microwave heating, with improved yields and reduced byproducts. organic-chemistry.org This technique is particularly effective for multi-component reactions and 1,3-dipolar cycloadditions. nih.gov
Solvent-Free Methodologies: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free syntheses of isoxazoles have been achieved using various techniques. One approach is mechanochemistry , where reactions are conducted by ball-milling the solid reactants. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.govrsc.org Another method involves using a recyclable, heterogeneous catalyst like ZSM-5 to facilitate the one-pot condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under solvent-free heating. tandfonline.com These methods not only reduce environmental impact but also often simplify product purification. bohrium.comresearchgate.net
Stereoselective Synthesis and Enantiomeric Enrichment of Chiral Derivatives
The introduction of a chiral center, typically at the α- or β-position of the propanoic acid chain, yields enantiomeric pairs whose differential biological activities are often of great interest. Achieving enantiomeric purity is a key challenge, addressed either by asymmetric synthesis, which creates a desired enantiomer selectively, or by resolution, which separates a racemic mixture.
Asymmetric Synthesis involves building the chiral molecule from the ground up in an enantioselective manner. This can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, a potential strategy could involve starting with a chiral building block like (S)-epichlorohydrin to construct the side chain, which is then used to form the isoxazole ring system, thereby transferring the initial chirality to the final product. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For example, a racemic amino acid can be resolved by forming diastereomeric pairs with a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone. researchgate.net These diastereomers can then be separated and the auxiliary cleaved to yield the enantiomerically pure target acid. researchgate.net Another approach involves the use of chiral metal complexes, where a prochiral substrate coordinates to a metal center bearing a chiral ligand, and subsequent reactions occur with high stereoselectivity. nih.gov
Enantiomeric Enrichment of Racemates , often termed chiral resolution, is a widely used method for obtaining pure enantiomers. wikipedia.org This process starts with a racemic mixture and separates the two enantiomers.
Diastereomeric Salt Formation: This is the most common resolution technique for chiral acids. wikipedia.org The racemic carboxylic acid is treated with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. researchgate.netwikipedia.org After separation, the pure enantiomeric acid is recovered by treatment with an achiral acid to break the salt. wikipedia.org
Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Esterases, for example, can be used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting acid and ester can then be easily separated.
Chiral Chromatography: In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (e.g., Chiralpak AD-H). The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus allowing for their separation.
| Methodology | Principle | Common Reagents/Tools | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Synthesis (Chiral Auxiliary) | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | (S)-4-benzyl-2-oxazolidinone, (S)-BPB-Ni(II) complexes. researchgate.netnih.gov | High stereoselectivity, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Resolution (Diastereomeric Salt Formation) | Conversion of enantiomers into diastereomeric salts with different solubilities for separation by crystallization. wikipedia.org | Chiral amines (e.g., brucine, cinchotoxine), tartaric acid. wikipedia.org | Well-established, scalable, and often cost-effective. | Success is not guaranteed as it depends on crystallization properties; 50% of the material is the undesired enantiomer. wikipedia.org |
| Chiral Resolution (Enzymatic) | Use of stereoselective enzymes to react with only one enantiomer. | Lipases, esterases. | High enantioselectivity, mild reaction conditions. | Enzyme compatibility with the substrate can be an issue. |
| Chiral Resolution (HPLC) | Physical separation of enantiomers based on differential interaction with a chiral stationary phase. | Chiral HPLC columns (e.g., Chiralpak). | High purity achievable, applicable to a wide range of compounds. | Generally not suitable for large-scale production; can be costly. |
Late-Stage Functionalization Strategies Utilizing the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for late-stage diversification, enabling the rapid synthesis of analogues with modified properties. Common strategies involve transformations into amides and esters, as well as more advanced decarboxylative reactions.
Amide Bond Formation: The conversion of the carboxylic acid to an amide is one of the most frequent reactions in medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. A wide array of coupling reagents is available, allowing the reaction to be optimized for different substrates. For example, a library of propanoic acid amides can be synthesized using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent. researchgate.net Other standard reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.
| Coupling Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Often used with additives like NHS or HOBt in solvents like DCM or DMF. | Forms a dicyclohexylurea (DCU) byproduct which is insoluble and can be removed by filtration. |
| 1,1'-Carbonyldiimidazole | CDI | Reaction in an aprotic solvent (e.g., THF, DCM). | Byproducts (imidazole and CO2) are volatile and easily removed. researchgate.net |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Used with a base (e.g., DIPEA, TEA) in solvents like DMF. | Highly effective but produces a carcinogenic byproduct (HMPA). |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Used with a base (e.g., DIPEA) in polar aprotic solvents. | High coupling efficiency, often used for sterically hindered substrates. |
Esterification: The carboxylic acid can be converted to an ester via several methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄), is a classic and scalable approach. researchgate.netlibretexts.org The reaction is reversible, and conditions can be optimized by adjusting the molar ratio of reactants and temperature to maximize yield. researchgate.net For substrates sensitive to strong acids, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride, which then reacts readily with an alcohol to form the ester. libretexts.org
Decarboxylative Functionalization: Modern synthetic methods allow for the carboxylic acid group to be completely removed and replaced with other functionalities. These reactions often proceed via radical intermediates and offer powerful ways to diversify molecular scaffolds.
Decarboxylative Halogenation: Isoxazole carboxylic acids can undergo decarboxylative halogenation. For example, isoxazole-4-carboxylic acids can be converted to the corresponding 4-haloisoxazoles using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under microwave irradiation. acs.orgresearchgate.net This transforms the acid into a versatile halide handle for further cross-coupling reactions.
Decarboxylative Cross-Coupling: The isoxazole ring is generally stable under various metal-catalyzed cross-coupling conditions. princeton.edu Advanced protocols enable the decarboxylative coupling of aliphatic carboxylic acids, allowing the C(sp³)–COOH bond to be replaced with a new C(sp³)–C(sp³) bond, a transformation that is highly valuable for accessing complex molecular architectures. princeton.edu Rhodium-catalyzed methods have also been developed for the decarboxylative C-H functionalization of isoxazoles, where the carboxylic acid directs the formation of a new bond at a different position on the ring. rsc.org
Chemical Reactivity, Transformation, and Derivatization Pathways
Reactions Involving the 1,2-Oxazole Heterocycle.nih.govacs.orgnih.gov
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. chemicalbook.com Its reactivity is characterized by a degree of aromaticity, though it is less aromatic than other five-membered heterocycles. chemicalbook.com The presence of the electronegative nitrogen and oxygen atoms influences the electron distribution within the ring, making it susceptible to certain types of reactions. chemicalbook.comclockss.org
The isoxazole (B147169) ring can undergo electrophilic aromatic substitution (SEAr) reactions, though its nucleophilicity is generally low. clockss.orgnanobioletters.com The position of substitution is influenced by the substituents already present on the ring. For instance, intramolecular SEAr reactions at the C5-position of isoxazoles have been achieved, particularly when electron-donating groups are present at the C4-position. researchgate.net
Conversely, the isoxazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles, providing a route to 3,5- and 3,4,5-substituted isoxazoles. researchgate.net Similarly, 3-nitroisoxazoles can react with thiols via an SNAr mechanism. researchgate.net
The isoxazole ring system can participate in cycloaddition reactions, acting as a diene or a dienophile depending on the reaction partner and conditions. The [3+2] cycloaddition of nitrile oxides with alkenes and alkynes is a fundamental and widely used method for the synthesis of isoxazole and isoxazoline (B3343090) rings. nih.govtandfonline.commdpi.com This approach allows for the construction of diverse isoxazole derivatives. nih.gov
Isoxazoles can also participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. For example, 4-(1-ethenylsubstituted)-3-methylisoxazoles have been shown to react with acetylenedicarboxylates in a [4+2] cycloaddition. researchgate.net In some cases, the isoxazole ring itself can act as a 2π-donor. Copper(II)-catalyzed [4+2]-cycloadditions between Cu–benzopyryliums and substituted isoxazoles occur with regioselectivity at the C(3,4)-carbons of the isoxazole. acs.org The activation of oxazoles with Lewis or Brønsted acids can facilitate their participation as dienes in Diels-Alder reactions. researchgate.net
Table 1: Examples of Cycloaddition Reactions Involving Isoxazoles
| Reaction Type | Reactants | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkynes/Alkenes | Isoxazoles/Isoxazolines | nih.gov |
| [4+2] Cycloaddition (Diels-Alder) | 4-(1-ethenylsubstituted)-3-methylisoxazoles and Acetylenedicarboxylates | 1,2-Benzisoxazole derivatives | researchgate.net |
| Copper-Catalyzed [4+2] Cycloaddition | Substituted Isoxazoles and Cu-benzopyryliums | α,γ-Dicarbonylnaphthalenes | acs.org |
Transformations of the Propanoic Acid Side Chain.
The propanoic acid side chain of 3-(1,2-oxazol-3-yl)propanoic acid provides a versatile handle for a variety of chemical transformations, allowing for the modification of the compound's physical and biological properties.
Carboxylic acids can undergo decarboxylation, a reaction that involves the loss of carbon dioxide. masterorganicchemistry.comlibretexts.org This process can be initiated under various conditions, including heating with soda lime. libretexts.org The decarboxylation of propanoic acid on metal surfaces like Pd(111) has been studied, with mechanisms involving O-H bond cleavage followed by C-CO2 bond scission. acs.org
The generation of carboxyl radicals from carboxylic acids opens up pathways for radical-based transformations. acs.orgacs.org These radicals can be formed through methods such as electrolysis of carboxylate anions or by reaction with hypervalent iodine compounds. libretexts.orglibretexts.org Photoredox catalysis has also emerged as a powerful tool for generating acyl radicals directly from carboxylic acids without the need for activating reagents. chemistryviews.org These radical intermediates can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org
The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. These derivatization reactions are fundamental in organic synthesis and are often employed to modify the properties of a molecule for specific applications.
Multi-Component Reactions for Oxazole (B20620) Functionalization.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including functionalized isoxazoles. nih.govmdpi.combohrium.com These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates most of the atoms of the reactants. mdpi.com
Several MCRs have been developed for the synthesis of isoxazole derivatives. One common approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. bohrium.comresearchgate.net This three-component reaction can be catalyzed by various means, including the use of green catalysts and solvents. bohrium.comresearchgate.net Another MCR strategy for synthesizing 5-amino-isoxazole-4-carbonitriles involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes. nih.gov These MCRs provide a powerful platform for generating libraries of substituted isoxazoles for various applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-(1,2-Oxazol-3-yl)propanoic acid. Both ¹H NMR and ¹³C NMR are employed to map the connectivity and chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the propanoic acid chain, distinct signals are expected for the methylene (B1212753) (CH₂) groups. Specifically, the CH₂ group adjacent to the carboxylic acid and the CH₂ group adjacent to the isoxazole (B147169) ring will exhibit characteristic chemical shifts and coupling patterns. The protons on the isoxazole ring itself will also produce unique signals, confirming the presence and substitution pattern of the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, separate signals are anticipated for the carbonyl carbon of the carboxylic acid, the two methylene carbons of the propanoic acid chain, and the carbon atoms of the isoxazole ring. docbrown.info The chemical shifts of these carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen atom. docbrown.info The carbon atoms within the isoxazole ring will have chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Published research on related isoxazole-containing compounds demonstrates the power of NMR in structural confirmation. rsc.orgnih.govresearchgate.net For example, in similar structures, the chemical shifts for isoxazole protons can be observed in the range of δ 6.8–8.5 ppm, while the propionic acid CH₂ groups typically appear at δ 2.5–3.0 ppm. Carbonyl signals in ¹³C NMR for such compounds are often found around 170–175 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~170-178 |
| CH₂ (alpha to COOH) | ~2.7 | ~30-35 |
| CH₂ (beta to COOH) | ~3.0 | ~20-25 |
| Isoxazole CH | ~6.3 | ~100-105 |
| Isoxazole C (quaternary) | - | ~155-160 |
| Isoxazole C (adjacent to O) | ~8.5 | ~150-155 |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. The molecular formula for this compound is C₆H₇NO₃, corresponding to a molecular weight of approximately 141.12 g/mol . sigmaaldrich.combldpharm.com
In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.govnih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, or the cleavage of the propanoic acid chain. The isoxazole ring itself can also undergo characteristic fragmentation, providing further structural confirmation. The analysis of these fragment ions allows for the reconstruction of the molecular structure. docbrown.infomdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. docbrown.info A sharp, strong absorption peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Additionally, characteristic absorptions for the C=N and C-O stretching vibrations within the isoxazole ring would be expected in the fingerprint region (typically between 1400 and 1600 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being an aromatic heterocycle, is expected to exhibit characteristic UV absorption bands. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. This technique can be particularly useful for quantitative analysis of the compound in solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational details of the molecule.
Chromatographic and Separation Science Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. thermofisher.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. A UV detector would be used to monitor the elution of the compound. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would likely need to be derivatized to a more volatile ester form to prevent issues with thermal decomposition and poor peak shape.
Chiral Chromatography: In cases where stereoisomers might be present, for instance, if a chiral center were introduced into the molecule, chiral chromatography would be necessary to separate and quantify the enantiomers or diastereomers. bohrium.com
These separation techniques are crucial not only for quality control of the synthesized compound but also for isolating specific isomers for further biological or chemical studies.
Computational and Theoretical Investigations of 3 1,2 Oxazol 3 Yl Propanoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 3-(1,2-Oxazol-3-yl)propanoic acid. These calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the likely sites for nucleophilic and electrophilic attack.
In related isoxazole-containing compounds, QM calculations have been instrumental. For example, in the study of quinazolin-4-one-isoxazole hybrids, DFT calculations at the B3LYP/6-31G(d) level were used to rationalize the regioselectivity of 1,3-dipolar cycloaddition reactions. nih.gov The calculated activation energies for different reaction pathways helped to confirm the experimentally observed product. nih.gov Similarly, for other heterocyclic compounds, QM methods have been used to predict the impact of substituents on the electronic structure and, consequently, the biological activity. science.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule in different environments, such as in solution or when bound to a biological target.
MD simulations have been extensively applied to various isoxazole (B147169) derivatives to understand their dynamic behavior and interactions. For example, MD simulations of isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that the conformational motions of specific loops in the receptor's ligand-binding domain were critical for protein stability and ligand activity. mdpi.comnih.gov These simulations also highlighted the importance of hydrophobic interactions and salt bridges in the binding of these ligands. mdpi.comnih.gov In another study, MD simulations of new functionalized isoxazoles demonstrated the stability of the ligand-receptor complexes with bacterial proteins, supporting their potential as antibacterial agents. mdpi.com
In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For isoxazole derivatives, molecular docking has been widely used to predict their interactions with various biological targets. For instance, docking studies of isoxazole-piperazine derivatives against human topoisomerase II helped to rationalize their anticancer activity. researchgate.net Similarly, docking of isoxazole derivatives into the active site of cyclooxygenase-2 (COX-2) provided a basis for their anti-inflammatory effects. frontiersin.org In the context of antibacterial research, docking studies of functionalized isoxazoles against bacterial proteins from E. coli, S. aureus, and B. subtilis indicated strong binding affinities, suggesting their potential as antibacterial agents. mdpi.com These computational predictions are often followed by experimental validation to confirm the activity of the designed compounds.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity.
Both 2D and 3D-QSAR models have been successfully developed for various classes of isoxazole derivatives. For example, 3D-QSAR studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists, using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified key structural features for agonistic activity. mdpi.comnih.gov The resulting contour maps indicated that hydrophobicity and electronegativity at specific positions were crucial. mdpi.comnih.gov 2D-QSAR models have also been effective, as demonstrated in a study on the anti-coxsackievirus B3 activity of ([biphenyloxy]propyl)isoxazoles, which yielded models with good predictive power. tandfonline.comresearchgate.net Furthermore, pharmacophore models have been constructed for isoxazole-based inhibitors of system xc- transporter, providing a template for the design of new, potent inhibitors. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers. This understanding is invaluable for optimizing reaction conditions and designing novel synthetic routes.
For the synthesis of isoxazole-containing compounds, computational methods have been employed to elucidate reaction mechanisms. For instance, DFT calculations have been used to study the 1,3-dipolar cycloaddition reaction for the synthesis of quinazolin-4-one-isoxazole hybrids, confirming a concerted but asynchronous mechanism. nih.gov The Intrinsic Reaction Coordinate (IRC) analysis further supported a single-step process without the formation of intermediates. nih.gov In another example, computational studies on the gold(I)-catalyzed annulation of ynamides with isoxazoles revealed an unusual 6π-electrocyclization pathway to form a seven-membered azepine ring. rsc.org These theoretical investigations not only explain experimental observations but also guide the development of new synthetic methodologies.
Molecular Level Biological Interactions and Mechanistic Studies
Biochemical Pathway Modulation and Enzyme Interaction Studies
Derivatives of 3-(1,2-oxazol-3-yl)propanoic acid are recognized for their capacity to modulate critical biochemical pathways, most notably those involved in neurotransmission. The isoxazole (B147169) ring, particularly when substituted with a hydroxyl group and an amino acid moiety as in the case of AMPA, serves as a potent bioisostere of the carboxylate group of the endogenous neurotransmitter L-glutamate. wikipedia.org This structural mimicry allows these compounds to interact with ionotropic glutamate (B1630785) receptors (iGluRs), including AMPA and kainate receptor subtypes, thereby modulating synaptic transmission and neuronal excitability. bohrium.com
Beyond neurotransmitter receptors, some isoxazole-containing compounds have been investigated for their effects on enzymatic pathways. For instance, certain derivatives show inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. The versatility of the oxazole (B20620) scaffold is further demonstrated by the development of inhibitors for other enzymes, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), indicating a broad potential for pathway modulation depending on the specific substitution pattern of the core structure. nih.govnih.gov The interaction with GABA receptors has also been explored, with some isoxazole derivatives acting as antagonists. nih.govnih.gov
The enzymatic interactions of oxazole propanoic acid derivatives are characterized using in vitro kinetic assays to determine their potency and mechanism of inhibition or activation. For enzymes like COX, studies have demonstrated that these compounds can act as inhibitors, a finding often explored in the context of developing anti-inflammatory agents. The kinetic mechanism of such inhibition can range from simple competitive binding to more complex, time-dependent inactivation, as seen with various non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. acs.org
Specific kinetic studies on related oxazole structures have revealed potent inhibition of other enzymes. For example, α-ketooxazole derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH). scispace.com Similarly, substituted oxazoles have been optimized as inhibitors of the phosphatase domain of soluble epoxide hydrolase (sEH), with inhibitory potency assessed using fluorescence-based enzyme activity assays that monitor the conversion of a fluorogenic substrate. nih.gov These assays allow for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. While detailed kinetic constants for this compound itself are not extensively documented in this context, studies on its analogues provide a strong basis for its potential enzymatic interactions.
Table 1: Enzyme Interaction Profile of Related Oxazole Derivatives This table is based on data for structurally related analogues, not this compound itself, to illustrate the potential enzymatic interactions of the oxazole scaffold.
| Enzyme Target | Type of Interaction | Assay Method Mentioned | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Not Specified | |
| Lipoxygenase (LOX) | Inhibition | Not Specified | |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Not Specified | scispace.com |
| Soluble Epoxide Hydrolase (sEH) | Inhibition | Fluorescence-based activity assay | nih.gov |
The most extensively studied interactions of this compound analogues are with ionotropic glutamate receptors (iGluRs). Radioligand binding assays are a primary tool for this profiling, where the ability of a test compound to displace a known radioactive ligand from the receptor provides a measure of its binding affinity (Ki or IC₅₀).
Analogues such as (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA) have been pivotal in characterizing iGluR subtypes. bohrium.combohrium.com For instance, ATPA is a weak AMPA receptor agonist but a potent agonist at the GluR5 kainate receptor subtype. bohrium.com Electrophysiological studies on cloned receptors expressed in Xenopus oocytes or HEK293 cells complement binding assays by providing functional data on whether a compound acts as an agonist, antagonist, or partial agonist, and its potency (EC₅₀) and efficacy. bohrium.combohrium.comnih.gov
These studies have revealed that subtle structural changes can dramatically alter receptor affinity and selectivity. The (S)-enantiomer of ATPA is a potent agonist at GluR5 (EC₅₀ = 0.48 µM), while the (R)-enantiomer acts as an antagonist at AMPA receptor subtypes (Ki = 33-75 µM). bohrium.com Further modifications, such as the introduction of a tetrazolyl group, have led to the development of analogues with distinct selectivity profiles for GluA1 and GluA3 AMPA receptor subtypes. acs.orgnih.gov Beyond glutamate receptors, the isoxazole scaffold has been incorporated into molecules targeting other receptors, such as the peroxisome proliferator-activated receptor alpha (PPARα), for which a 3,5-disubstituted isoxazole analogue was developed as a selective agonist (EC₅₀ = 47 µM). nih.gov
Table 2: Receptor Interaction Profile for Analogues of this compound
| Compound Analogue | Receptor Target | Interaction Type | Affinity (Ki) / Potency (EC50/IC50) | Reference |
|---|---|---|---|---|
| AMPA | AMPA Receptor | Agonist | IC₅₀ = 0.040 µM; EC₅₀ = 3.5 µM | bohrium.com |
| (S)-ATPA | GluR5 | Agonist | EC₅₀ = 0.48 µM | bohrium.com |
| (R)-ATPA | AMPA (GluR1, 3, 4) | Antagonist | Ki = 33-75 µM | bohrium.com |
| ATPO | AMPA (GluR1-4) | Antagonist | Kb = 3.9-26 µM | bohrium.com |
| (S)-4-AHCP Analogue (Cmpd 5) | GluR5 | Agonist | High Potency and Selectivity | nih.gov |
| ADAM | PPARα | Agonist | EC₅₀ = 47 µM | nih.gov |
Structure-Activity Relationship (SAR) Development for Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues dictates their biological activity. These studies involve systematically modifying the molecule and assessing the impact on receptor binding and functional activity.
Key SAR insights for glutamate receptor ligands based on this scaffold include:
The Amino Acid Moiety : The α-amino and α-carboxyl groups are critical for activity, mimicking the endogenous ligand L-glutamate. The stereochemistry of the α-carbon is crucial, with the (S)-enantiomer typically being the active form at glutamate receptors. bohrium.com
The Isoxazole Ring : The 3-hydroxyisoxazole moiety is a key pharmacophore, acting as a bioisostere of the distal carboxylate of glutamate. bohrium.com
Substituents at the 5-position : The size and nature of the substituent at the 5-position of the isoxazole ring significantly influence potency and selectivity. For AMPA receptors, small alkyl groups like methyl or ethyl are well-tolerated, but larger groups (e.g., propyl, butyl) lead to a progressive loss of agonist effect. bohrium.com Conversely, a bulky tert-butyl group (as in ATPA) dramatically shifts selectivity from AMPA receptors towards the GluR5 kainate receptor. bohrium.com
Ring Fusion and Bioisosteric Replacement : Fusing additional rings to the isoxazole core, as seen in compounds like (S)-4-AHCP, can lock the molecule into a specific conformation, leading to highly potent and selective ligands. nih.govebi.ac.uk Replacing the propanoic acid's carboxyl group with other acidic bioisosteres, such as a tetrazolyl group, can also modulate subtype selectivity and efficacy. acs.orgnih.gov
X-ray crystallography has provided atomic-level insights into these interactions. Crystal structures of various agonists bound to the ligand-binding domain (LBD) of different glutamate receptors (e.g., GluA2, GluK3) show how the ligands fit into the binding pocket and induce a "domain closure" conformational change necessary for receptor activation. acs.orgnih.govunisi.it These structural studies help rationalize the observed SAR and guide the design of new, more specific molecular probes. nih.gov
Comparative Analysis with Endogenous Metabolites and Related Oxazole Biological Probes
The biological activity of this compound derivatives is best understood by comparing them to endogenous molecules and other well-known chemical probes.
L-Glutamate : The primary comparison is with L-glutamate, the principal excitatory neurotransmitter in the central nervous system. bohrium.com Many isoxazole propanoic acids, like AMPA, are designed as conformational mimics of glutamate, allowing them to bind to and activate glutamate receptors. wikipedia.org However, unlike the flexible glutamate molecule, the rigid isoxazole ring system can be used to confer selectivity for specific receptor subtypes.
Kainic Acid and Ibotenic Acid : These are other naturally occurring excitatory amino acids that serve as important pharmacological tools. Kainic acid is the namesake agonist for kainate receptors, while ibotenic acid is an agonist at both glutamate and GABA receptors. wikipedia.orgnih.gov Isoxazole derivatives like ATPA are often compared to kainic acid to determine their relative potency and efficacy at kainate receptor subtypes. bohrium.com AMPA itself was first synthesized as part of a series of ibotenic acid derivatives. wikipedia.org
Kynurenic Acid : This is an endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist at ionotropic glutamate receptors (NMDA, AMPA, and kainate). nih.gov While isoxazole agonists like AMPA activate these receptors, kynurenic acid blocks them. Studying both types of molecules provides a more complete picture of how the glutamatergic system is modulated by both endogenous and synthetic compounds.
Bioisosteric Analogues : Comparing oxazoles with their bioisosteres, where the oxygen atom is replaced by another atom, reveals the importance of the specific heterocycle. For example, replacing the oxygen in the isoxazole ring with sulfur to create an isothiazole (B42339) ring (e.g., Thio-AMPA) results in compounds with different physicochemical properties (e.g., pKa values) and altered pharmacological profiles, with changes in potency at AMPA receptors. acs.org This highlights the subtle electronic and steric contributions of the heterocyclic core to molecular recognition.
Applications of 3 1,2 Oxazol 3 Yl Propanoic Acid Derivatives in Diverse Scientific Fields
Role as a Versatile Synthon in Broader Organic Synthesis
In the realm of organic chemistry, 3-(1,2-oxazol-3-yl)propanoic acid is recognized as a versatile synthon, a fundamental unit for constructing more elaborate molecular architectures. smolecule.com Its utility stems from its bifunctional nature, featuring both a carboxylic acid group and an isoxazole (B147169) ring, which allows for a diverse array of chemical modifications. The carboxylic acid can be readily transformed into esters, amides, and other functional groups, providing a handle for molecular extension. Simultaneously, the isoxazole ring can undergo various transformations, such as ring-opening and cycloaddition reactions, further expanding its synthetic potential.
A significant application of this synthon is in the preparation of β-amino alcohols, which are crucial chiral auxiliaries and integral components of many biologically active compounds. ethernet.edu.et The isoxazole ring can be strategically cleaved to yield this important functional group. Furthermore, the isoxazole moiety itself can be a precursor to other heterocyclic systems, broadening its applicability in the synthesis of diverse chemical libraries for drug discovery and other applications. smolecule.comrsc.org The propanoic acid side chain offers a convenient point of attachment for further molecular elaborations, making it an ideal starting material for creating a wide range of derivatives.
Potential in Materials Science and Engineering
The distinct electronic and structural features of the isoxazole ring have prompted investigations into the use of this compound derivatives in materials science. These compounds are being explored for their capacity to form novel polymers, composites, and materials with tailored luminescent and electronic properties.
Development of Oxazole-Based Polymers and Composites
The carboxylic acid function of this compound enables its incorporation into polymer chains via condensation polymerization. This process can lead to the formation of polyesters and polyamides that feature the isoxazole ring as an integral part of the polymer backbone. The inclusion of the isoxazole unit can significantly influence the material's properties, including its thermal stability, mechanical strength, and solubility. Researchers are actively exploring the synthesis of such oxazole-based polymers to create new materials with customized characteristics for applications such as high-performance plastics and specialty films. google.com
Luminescent and Electronic Materials
Derivatives of isoxazole have shown considerable promise for applications in electronic and optoelectronic devices. The isoxazole ring is an electron-withdrawing moiety, and its integration into conjugated molecular systems can alter the electronic properties of the resulting materials. This has led to the investigation of isoxazole-containing compounds as components in organic light-emitting diodes (OLEDs) and other organic electronic devices. While specific data on the luminescence of this compound is not extensively documented, the broader class of isoxazole derivatives has demonstrated potential in this field. acs.org The ability to fine-tune the electronic structure through chemical modification of the isoxazole ring makes these compounds attractive for the design of new functional materials.
Applications in Agrochemical Research (e.g., Herbicides, Fungicides)
The isoxazole scaffold is a well-established and important pharmacophore in the agrochemical industry, present in several commercially successful herbicides and fungicides. The biological activity of these agrochemicals is often linked to the isoxazole ring's ability to mimic or interfere with essential biological pathways in target organisms like weeds and fungi.
Derivatives of this compound are being actively investigated for their potential as new agrochemical agents. For instance, the commercial herbicide isoxaben (B1672637) contains an isoxazole ring and functions by inhibiting cellulose (B213188) biosynthesis in broadleaf weeds. Although not a direct derivative of this compound, its success underscores the significance of the isoxazole moiety in herbicidal action. Research in this area involves the synthesis of various derivatives of this compound and subsequent screening for their herbicidal and fungicidal activities, with the aim of discovering novel, effective, and environmentally safer crop protection solutions.
Utility in Catalysis and Ligand Design
The nitrogen and oxygen atoms within the isoxazole ring of this compound and its derivatives can serve as coordination sites for metal ions. This characteristic makes them promising candidates for the design of new ligands for use in coordination chemistry and catalysis. By systematically modifying the substituents on both the isoxazole ring and the propanoic acid side chain, chemists can create ligands with precisely tailored steric and electronic properties.
These custom-designed ligands can then be complexed with various metals to form catalysts for a wide range of organic reactions. A notable area of application is in asymmetric catalysis, where a chiral ligand creates a specific three-dimensional environment around the metal center, enabling the selective synthesis of one enantiomer of a chiral product. The development of novel isoxazole-based ligands is an ongoing area of research with the potential to yield more efficient and selective catalysts for chemical synthesis.
Corrosion Inhibition Studies
Recent research has highlighted the potential of isoxazole derivatives to act as effective corrosion inhibitors for various metals, particularly in acidic environments. koreascience.krresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that significantly slows the rate of corrosion. The corrosion inhibition is attributed to the interaction between the heteroatoms (nitrogen and oxygen) and the π-electrons of the isoxazole ring with the vacant d-orbitals of the metal. nih.gov
For example, a study on the corrosion inhibition of mild steel in hydrochloric acid by an isoxazole derivative demonstrated a high inhibition efficiency, which increased with the concentration of the inhibitor. researchgate.net While this study did not use this compound itself, it provides strong evidence for the efficacy of the isoxazole core in preventing corrosion. The presence of the propanoic acid group in this compound could potentially enhance its corrosion-inhibiting properties by providing an additional site for interaction with the metal surface. The development of such organic corrosion inhibitors is of great interest for industrial applications due to their potential for being environmentally friendly and highly effective. nih.gov
Future Research Directions and Unexplored Potential
Identification of Novel Sustainable Synthetic Pathways and Methodologies
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of related oxadiazole propionic acids, suggesting its potential applicability to 3-(1,2-oxazol-3-yl)propanoic acid derivatives. researchgate.net
Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org Exploring enzymatic pathways for the construction of the isoxazole (B147169) ring or modification of the propanoic acid side chain could lead to greener and more efficient manufacturing processes.
Multi-Component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a streamlined approach to generating diverse libraries of isoxazole derivatives. mdpi.com The Passerini three-component reaction has already been successfully employed for the synthesis of novel isoxazole-based heterocyclic hybrid compounds. mdpi.com
Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as 2-Methyl-THF, is a critical aspect of sustainable chemistry. acs.org Research into the solubility and reactivity of this compound and its precursors in green solvents is essential for developing eco-friendly synthetic protocols.
Advanced Mechanistic Elucidation of Reactivity and Molecular Interactions
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. Future research in this area will leverage a combination of experimental and computational techniques to unravel the intricate details of their interactions with biological targets.
Key research directions include:
Target Identification and Validation: While various biological activities have been reported for isoxazole compounds, the specific molecular targets for many derivatives, including this compound, remain to be fully elucidated. espublisher.commdpi.com Advanced proteomics and chemical biology approaches will be instrumental in identifying and validating these targets.
Molecular Docking and Dynamics Simulations: Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets. tandfonline.commdpi.com These techniques can provide valuable insights into the key intermolecular interactions that govern binding affinity and selectivity, guiding the design of new analogs with improved pharmacological profiles.
Spectroscopic and Crystallographic Studies: Experimental techniques like X-ray crystallography and NMR spectroscopy can provide high-resolution structural information about the binding of isoxazole derivatives to their biological targets. This data is invaluable for understanding the precise molecular interactions and for validating computational models.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.net These powerful computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-synthesize-test-analyze cycle.
Future applications of AI and ML in the context of this compound research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of isoxazole derivatives and their biological activity. tandfonline.commdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can be trained on existing chemical data to design entirely new molecules with desired properties. This approach can be used to explore novel chemical space around the this compound scaffold, potentially leading to the discovery of compounds with unprecedented activity and selectivity.
Predictive ADMET Modeling: AI/ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. tandfonline.com This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures in drug development.
Exploration of New Application Domains
While much of the research on isoxazole derivatives has focused on their therapeutic potential in areas like cancer and infectious diseases, their unique chemical properties suggest that they may have applications in other domains as well. sarpublication.comnih.gov
Potential new application areas for this compound and its analogs include:
Agrochemicals: The isoxazole ring is present in some commercially available agrochemicals. nih.gov Further investigation into the herbicidal, fungicidal, or insecticidal properties of this compound derivatives could lead to the development of new crop protection agents.
Materials Science: The structural features of isoxazole compounds, such as their strong dipole moments and ability to form stable molecular arrangements, make them interesting candidates for applications in materials science. beilstein-journals.org For example, they could be explored as components of liquid crystals or functional polymers. beilstein-journals.org
Chemical Probes and Diagnostics: Fluorescently labeled or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes or as diagnostic agents for the detection of specific biomarkers.
Q & A
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
